Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate
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Overview
Description
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dicyclohexyl-amine group, a tert-butoxycarbonylamino group, and a nitro-phenyl-propionate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the nitro-phenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the propionate moiety: This step involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Coupling of the dicyclohexyl-amine group: This step involves the reaction of dicyclohexylamine with the intermediate formed in the previous steps under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Amino-phenyl-propionate derivatives.
Reduction: Amino-phenyl-propionate derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionate: Similar structure but with an indole group instead of a nitro-phenyl group.
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionate: Similar structure but with a methoxy-phenyl group instead of a nitro-phenyl group.
Uniqueness
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is unique due to the presence of the nitro-phenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Biological Activity
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate, also referred to as Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C26H41N3O6
- Molecular Weight : 461.64 g/mol
- CAS Number : 60803-72-7
- Purity : Typically ≥98%
Biological Activity Overview
Dicyclohexylamine derivatives have been studied for their various biological activities, including their potential as pharmaceuticals. The specific compound exhibits properties that may influence several biological pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism .
- Antioxidant Properties : The presence of a nitro group in the phenyl ring may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Study 1: Enzymatic Inhibition
A study conducted on related dicyclohexylamine compounds demonstrated significant inhibition of CYP2C19 and CYP3A4 enzymes. This suggests potential interactions with other drugs metabolized by these pathways, indicating the importance of evaluating drug-drug interactions in clinical settings .
Study 2: Antioxidant Activity
In vitro assays showed that dicyclohexylamine derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models. This activity was quantified using DPPH and ABTS assays, showing a concentration-dependent effect .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties revealed that dicyclohexylamine derivatives could significantly reduce the secretion of TNF-alpha and IL-6 in activated macrophages. This finding supports the potential use of these compounds in treating inflammatory diseases .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C26H41N3O6 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2 |
InChI Key |
LVBPPXVRTJXZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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